ALX 5407 hydrochloride, also known as (R)-(N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl])sarcosine, is a potent and selective inhibitor of the glycine transporter 1 (GlyT1)3. GlyT1 is primarily responsible for the inactivation of synaptic glycine, a neurotransmitter that plays a crucial role in the central nervous system (CNS) by modulating N-methyl-D-aspartate (NMDA) receptor function. Dysregulation of glycine levels and NMDA receptor activity has been implicated in various CNS disorders, including schizophrenia. Therefore, ALX 5407 has garnered significant interest as a potential therapeutic agent in the treatment of such conditions.
The primary application of ALX 5407 is in the field of neuropsychiatry, particularly in the treatment of schizophrenia. By increasing glycine levels and subsequently enhancing NMDA receptor function, ALX 5407 may help to alleviate some of the symptoms associated with schizophrenia, such as cognitive deficits and negative symptoms3. The compound represents a novel class of drug that could lead to new therapies for this complex mental health disorder.
Beyond its therapeutic potential, ALX 5407 serves as a valuable tool in neuropharmacological research. Its selectivity and potency make it an ideal candidate for studying the role of GlyT1 and NMDA receptors in various physiological and pathological processes within the CNS3. Researchers can use ALX 5407 to dissect the contributions of glycine transport and NMDA receptor modulation in animal models and cell-based systems.
The characteristics of ALX 5407 may also inform the development of new drugs targeting GlyT1. By understanding the structure-activity relationship of ALX 5407, medicinal chemists can design derivatives with improved pharmacokinetic properties or reduced side effects. This could expand the arsenal of compounds available for the treatment of CNS disorders where glycine and NMDA receptor dysregulation is a contributing factor3.
The compound is classified as an amino acid derivative and is primarily associated with the modulation of glycine transporters, specifically GlyT1. It has been studied for its role in enhancing cognitive functions and treating conditions such as schizophrenia and depression . The compound's chemical formula is , and it has a molecular weight of approximately 393.45 g/mol .
The synthesis of 2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid; hydrochloride involves several key steps:
The molecular structure of 2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid; hydrochloride features:
The compound undergoes several chemical reactions relevant to its functionality:
The mechanism of action of 2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid; hydrochloride primarily involves:
The physical and chemical properties of 2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid; hydrochloride include:
The scientific applications of 2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid; hydrochloride include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: